Xanthoquinodin A1
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Overview
Description
Xanthoquinodin A1 is a bioactive compound isolated from the culture broth of the fungal strain Humicola sp. FO-888 . It is recognized for its unique xanthone-anthraquinone conjugate system and exhibits a range of biological activities, including antimicrobial and anticoccidial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthoquinodin A1 involves the cultivation of the fungal strain Humicola sp. FO-888 under specific conditions. The compound is extracted from the culture broth using organic solvents such as methanol and chloroform . The structure of this compound is determined through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production of this compound is achieved through large-scale fermentation of the Humicola sp. FO-888 strain. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Xanthoquinodin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with enhanced antimicrobial and anticoccidial activities. These derivatives are characterized using spectroscopic techniques to confirm their structures .
Scientific Research Applications
Xanthoquinodin A1 has a wide range of scientific research applications:
Mechanism of Action
Xanthoquinodin A1 exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Anticoccidial Activity: This compound inhibits the formation of schizonts in Eimeria tenella, preventing the parasite’s replication and spread.
Cytotoxic Activity: The compound induces apoptosis in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
Xanthoquinodin A1 is compared with other similar compounds, such as xanthoquinodin A2 and xanthoquinodin A3 . These compounds share a similar xanthone-anthraquinone conjugate system but differ in their biological activities and potency . This compound is unique due to its higher antimicrobial and anticoccidial activities compared to its analogs .
List of Similar Compounds
- Xanthoquinodin A2
- Xanthoquinodin A3
- Xanthoquinodin B1
- Xanthoquinodin B2
Properties
IUPAC Name |
methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWGCTNGDUDAMO-SLAVHBLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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